2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline

Catalog No.
S15902334
CAS No.
M.F
C14H9F6NO
M. Wt
321.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluo...

Product Name

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline

Molecular Formula

C14H9F6NO

Molecular Weight

321.22 g/mol

InChI

InChI=1S/C14H9F6NO/c1-6-2-12(11(21)5-8(6)15)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,21H2,1H3

InChI Key

ZKGXXJFHAXABTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2F)C(F)(F)F)F

The compound 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline is a complex organic molecule characterized by the presence of multiple fluorine atoms and a phenoxy group. Its molecular formula is C13H8F6NC_{13}H_{8}F_{6}N, and it has a molecular weight of approximately 303.20 g/mol. The structure features a methylaniline moiety substituted with various fluorinated groups, which significantly influence its chemical behavior and biological activity.

Due to its functional groups:

  • Substitution Reactions: The presence of multiple halogen atoms makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation or reduction, leading to different derivatives.
  • Coupling Reactions: Notably, it can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves aryl halides and organoboron compounds in the presence of palladium catalysts.

The synthesis of this compound typically involves several steps:

  • Halogenation: Introduction of fluorine atoms into the aromatic ring.
  • Formation of Phenoxy Group: This can be achieved through reactions involving phenolic compounds.
  • Coupling Reactions: Utilizing methods like Suzuki-Miyaura coupling to link various aromatic components efficiently.

These methods can be optimized for industrial production, focusing on yield and purity.

Due to its unique structure, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing fluorinated drugs, especially those targeting specific diseases due to their enhanced biological activity.
  • Agricultural Chemicals: It may serve as an active ingredient in pesticides or herbicides due to its chemical stability and efficacy.
  • Material Science: The compound could be utilized in creating advanced materials with specific thermal or chemical properties due to its fluorinated nature .

Interaction studies involving this compound could focus on its reactivity with biological macromolecules or other small molecules. Investigating how it interacts with enzymes or receptors could provide insights into its potential therapeutic uses. Additionally, understanding its environmental interactions is crucial for assessing its safety and efficacy in agricultural applications.

Several compounds share structural similarities with 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroanilineBromine substitutionEnhanced reactivity due to bromine's leaving group ability
4-Bromo-3-(trifluoromethyl)anilineLacks phenoxy groupSimpler structure but similar halogenation pattern
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromideBromide instead of amineDifferent functional groups but similar halogenation
5-Fluoro-2-(trifluoromethyl)anilineSimplified structureFocuses more on amino functionality without phenoxy substitution

Uniqueness

The uniqueness of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline lies in its specific combination of halogen atoms and the phenoxy group. This unique arrangement confers distinct chemical properties and reactivity patterns that are advantageous for specialized applications in pharmaceuticals and agrochemicals .

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

321.05883288 g/mol

Monoisotopic Mass

321.05883288 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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